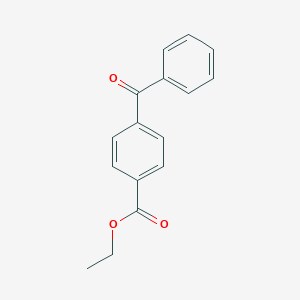

Ethyl 4-benzoylbenzoate

概要

説明

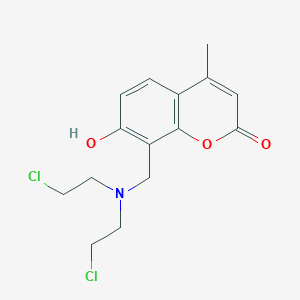

Ethyl 4-benzoylbenzoate is a chemical compound with the molecular formula C16H14O3 . It is used in various applications in the field of chemistry.

Molecular Structure Analysis

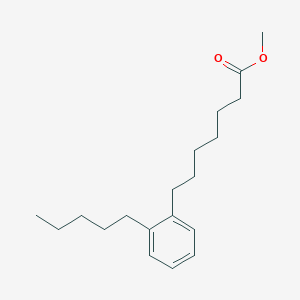

The molecular structure of Ethyl 4-benzoylbenzoate consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight is approximately 254.281 Da .

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

Ethyl 4-benzoylbenzoate has been studied for its potential use in Organic Light Emitting Diodes (OLEDs). The compound and its complexes with various metal ions have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, making it a promising material for OLED applications .

Organic Solar Cells (OSCs)

The compound is also being explored for its use in Organic Solar Cells (OSCs). The energy gap of Ethyl 4-benzoylbenzoate reduces significantly upon complexation, making it a good electron donor to phenyl-C61-butyric acid methyl ester (PCBM), a common electron acceptor in OSCs . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .

Luminescence Properties

The luminescence properties of Ethyl 4-benzoylbenzoate can be enhanced through complexation. This property is important in the efficient functioning of solar cells .

Charge Transport

Complexation with transition metals such as Pt2+ can tune charge transport in Ethyl 4-benzoylbenzoate for better performance . This property is crucial in electronic devices.

Crystal Structure Studies

The crystal structure of Ethyl 4-benzoylbenzoate has been studied, providing insights into the conformation related to the ethoxy group and the orientation of the two phenyl rings . This information is valuable in the design and synthesis of new materials.

Design of Liquid Crystalline Compounds

Alkylbenzoates, a class of compounds to which Ethyl 4-benzoylbenzoate belongs, have been designed for preparing liquid crystalline compounds . These materials have unique properties and find applications in various fields like display technology.

Non-linear Optical Materials

Alkylbenzoates have also been used in the design of non-linear optical materials . These materials have applications in areas like telecommunications and data storage.

Electro-Optical Applications

Ethyl 4-benzoylbenzoate has potential for electro-optical applications . The growth of a bulk size Ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, has been reported .

将来の方向性

Future research could focus on the synthesis and applications of Ethyl 4-benzoylbenzoate, as well as its potential uses in various fields. For instance, similar compounds have been used in the synthesis of a wide variety of aromatic azoles . Additionally, Benzyl benzoate has been used as a topical treatment for scabies and lice .

作用機序

Target of Action

Ethyl 4-benzoylbenzoate, also known as 4-Carboethoxybenzophenone, is a compound that has been studied for its potential use as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of sensation in the local area.

Mode of Action

Local anesthetics like Ethyl 4-benzoylbenzoate act by binding to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of sensation in the local area without affecting consciousness .

Biochemical Pathways

It is known that the compound’s action involves the interruption of sodium ion channels, which are crucial for the propagation of nerve impulses . This interruption can affect various downstream effects, including the transmission of pain signals.

Pharmacokinetics

It is known that local anesthetics are typically designed to have a rapid onset and a duration of action that is sufficient for the required procedure . The bioavailability of these compounds can be influenced by factors such as the site of administration and the presence of vasoconstrictors, which can slow absorption and prolong the duration of action .

Result of Action

The primary result of Ethyl 4-benzoylbenzoate’s action is a loss of sensation in the local area where it is applied, due to its ability to block the conduction of nerve impulses . This makes it potentially useful for procedures requiring local anesthesia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-benzoylbenzoate. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action

特性

IUPAC Name |

ethyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJRBJRMVNCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341202 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzoylbenzoate | |

CAS RN |

15165-27-2 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)